molecular formula C21H18BrN3O4 B2649974 ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 941974-58-9

ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2649974
CAS No.: 941974-58-9
M. Wt: 456.296
InChI Key: ZGLXACSBGOVQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-methylphenyl group at position 1, a 3-bromobenzamido substituent at position 4, and an ethoxycarbonyl group at position 2. The 6-oxo-1,6-dihydropyridazine core provides a planar structure conducive to π-π interactions, while the 3-bromobenzamido group introduces steric bulk and electron-withdrawing effects.

Properties

IUPAC Name

ethyl 4-[(3-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)14-5-4-6-15(22)11-14)12-18(26)25(24-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLXACSBGOVQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromobenzamido Intermediate: The reaction begins with the bromination of benzamide to form 3-bromobenzamide.

    Coupling with Methylphenyl Group: The 3-bromobenzamide is then coupled with a 4-methylphenyl group through a nucleophilic substitution reaction.

    Cyclization to Form Dihydropyridazine Ring: The intermediate product undergoes cyclization to form the dihydropyridazine ring.

    Esterification: Finally, the compound is esterified with ethyl groups to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzamido group may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The dihydropyridazine ring can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound differs from structurally related pyridazine derivatives in substituent placement and electronic effects. Below is a comparative analysis:

Compound Name Position 1 Substituent Position 4 Substituent Position 5 Substituent Yield (%) Melting Point (°C) Key Properties/Effects
Target: Ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Methylphenyl 3-Bromobenzamido - N/A N/A Bulky, electron-withdrawing benzamido group; potential H-bonding via amide
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Chlorophenyl Methyl Cyano 63 109–110 Chlorine (electron-withdrawing) enhances reactivity; cyano improves lipophilicity
Ethyl 5-Cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-Hydroxyphenyl Methyl Cyano 95 220–223 Hydroxyl enables H-bonding; high melting point due to crystallinity
Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Methylphenyl Methoxy - N/A N/A Methoxy (electron-donating) increases solubility; lower steric hindrance
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Phenyl Butylsulfanyl - N/A N/A Sulfur-containing group enhances metabolic stability; moderate bulk

Key Observations:

Substituent Effects at Position 4: The target’s 3-bromobenzamido group introduces significant steric hindrance and electron-withdrawing effects compared to smaller substituents like methyl (12b) or methoxy (). This may reduce solubility but improve binding specificity in biological targets .

Position 1 Substituents :

  • The 4-methylphenyl group (target and ) provides moderate steric bulk and electron-donating effects, whereas 3-chlorophenyl (12b) or 4-hydroxyphenyl (12d) substituents alter electronic profiles and H-bonding capacity .

Physical Properties :

  • Melting points correlate with substituent polarity. For example, 12d’s hydroxyl group raises its melting point to 220–223°C, while the target’s amide group may similarly elevate its melting point .
  • Yields vary widely (40–95%) depending on substituent compatibility with synthetic conditions. The bromobenzamido group’s steric demands could lower the target’s yield relative to 12d (95%) .

Biological Implications: Cyano-containing derivatives (e.g., 12b–12g) are adenosine A1 receptor modulators, suggesting the target’s benzamido group may confer unique binding interactions .

Research Findings and Implications

  • Drug Design : Compared to sulfur-containing analogs (), the target’s amide group may improve metabolic stability but reduce membrane permeability .
  • Crystallography : SHELX-based refinements () could resolve the target’s conformation, particularly the orientation of the bromobenzamido group .

Biological Activity

Ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure

The molecular formula for this compound is C21H18BrN3O4C_{21}H_{18}BrN_{3}O_{4}. The compound features:

  • Pyridazine Ring : A six-membered ring containing two nitrogen atoms.
  • Bromobenzamido Group : Enhances lipophilicity and may influence biological interactions.
  • Methylphenyl Group : Potentially increases binding affinity to biological targets.

Physical Properties

PropertyValue
Molecular Weight432.29 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Binding to cellular receptors could modulate signal transduction pathways.
  • Gene Expression Modulation : Influences the expression of genes related to inflammation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyridazine derivatives have shown antibacterial activity against strains such as E. coli and S. aureus at minimum inhibitory concentrations (MIC) around 256 µg/mL .

Anticancer Potential

Studies have suggested that pyridazine derivatives possess anticancer properties. This compound is under investigation for its potential to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridazine derivatives, including this compound. Results indicated that these compounds effectively inhibited bacterial growth, particularly against E. coli and S. aureus, with MIC values comparable to established antibiotics .

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .

Study 3: Enzyme Inhibition Assays

Further research focused on the enzyme inhibition profile of the compound, revealing its potential as an inhibitor of certain kinases implicated in cancer progression. This suggests a dual role in both antimicrobial and anticancer activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.